The compound 3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic molecule characterized by its intricate structure featuring multiple heterocyclic rings. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The structural and chemical information regarding this compound can be sourced from various chemical databases such as PubChem and BenchChem, which provide detailed insights into its synthesis, properties, and applications. The compound's IUPAC name and molecular formula are critical for its identification in scientific literature.
This compound can be classified under the following categories:
The synthesis of 3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves several synthetic steps that utilize various reagents and conditions.
The synthesis may employ techniques such as:
The molecular structure of this compound is defined by its unique arrangement of atoms and functional groups.
Structural data can be represented using InChI and SMILES notation:
InChI=1S/C21H23N5O2/c1-6-18-22-9-10-25(18)19-11-13(2)23-21-20(14(3)24-26(19)21)15-7-8-16(27-4)17(12-15)28-5/h7-12H,6H2,1-5H3
This data highlights the complexity of the molecular architecture.
The compound's structure allows it to participate in various chemical reactions.
Reactions are typically monitored using techniques like Thin Layer Chromatography (TLC) and characterized via NMR and mass spectrometry to confirm product formation.
The mechanism through which this compound exerts its biological effects is crucial for understanding its potential applications.
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines may act through:
Studies have demonstrated significant inhibitory effects against enzymes like translocator protein 18 kDa (TSPO), which is implicated in neuroinflammation .
Understanding the physical and chemical properties of this compound is essential for its application in scientific research.
Characterization techniques such as NMR spectroscopy provide insights into the compound's structural integrity and purity levels.
The potential applications of 3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine are extensive:
Research continues to explore these avenues to develop effective therapeutic agents based on this compound's framework .
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5